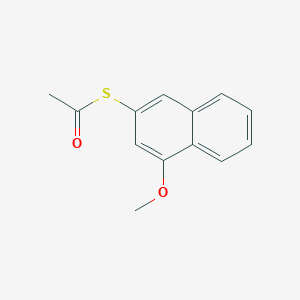

S-(4-Methoxy-2-naphthyl) Ethanethioate

Description

Properties

Molecular Formula |

C13H12O2S |

|---|---|

Molecular Weight |

232.30 g/mol |

IUPAC Name |

S-(4-methoxynaphthalen-2-yl) ethanethioate |

InChI |

InChI=1S/C13H12O2S/c1-9(14)16-11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-8H,1-2H3 |

InChI Key |

QWOHGYFLCKKPOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SC1=CC2=CC=CC=C2C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Thioesterification from Methyl Esters

A highly efficient and mild method for preparing thioesters, including aromatic thioesters like this compound, involves the reaction of the corresponding methyl ester with a thiol in the presence of a Grignard reagent. This method was exemplified in the preparation of related thioesters such as S-dodecyl 4-methoxybenzothiolate and can be adapted for the 4-methoxy-2-naphthyl derivative.

$$

\text{Methyl ester (ArCOOCH}3) + \text{RSH} \xrightarrow[\text{THF}, 0-40^\circ C]{\text{PrMgCl (Grignard reagent)}} \text{ArCOSR} + \text{CH}3\text{OH}

$$

- To a cooled (0 °C) solution of 1-dodecanethiol (or the corresponding thiol) in tetrahydrofuran (THF), is added isopropylmagnesium chloride (PrMgCl) dropwise to generate the thiolate magnesium salt in situ.

- A solution of the methyl ester of the desired aromatic acid (e.g., methyl 4-methoxy-2-naphthoate) in THF is then added dropwise at 0 °C.

- The reaction mixture is stirred at elevated temperatures (typically 40 °C) for 4 hours.

- The reaction is quenched with aqueous acid (1 M HCl), extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.

| Entry | Grignard Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | PrMgCl | 40 | 4 | Up to 96 | High yield, mild conditions |

| 2 | EtMgBr | 40 | 4 | ~84 | Slightly lower yield |

| 3 | MeMgI | Room Temp | 4 | ~73 | Lower yield |

| 4 | BuLi (lithium thiolate) | Room Temp | 4 | ~53 | Less efficient |

Table 1: Optimization of Grignard Reagents and Conditions for Thioesterification of Aromatic Methyl Esters

This method shows excellent functional group tolerance and high yields (up to 99% in some aromatic and aliphatic esters) and is scalable. The use of odorless thiols and mild conditions makes it suitable for sensitive substrates.

Copper-Catalyzed C–S Coupling Using Potassium Thioacetate and Aryl Iodides

An alternative approach to prepare S-aryl thioacetates, including derivatives like this compound, involves copper-catalyzed coupling of aryl iodides with potassium thioacetate under base-free conditions.

$$

\text{ArI} + \text{KSC(O)CH}3 \xrightarrow[\text{Toluene}, 100^\circ C]{\text{CuI, 1,10-phenanthroline}} \text{ArSC(O)CH}3 + \text{KI}

$$

- Copper(I) iodide (CuI) is used as the catalyst with 1,10-phenanthroline as the ligand.

- The reaction is carried out in toluene at 100 °C for 24 hours.

- Microwave irradiation can reduce reaction time to 2 hours with comparable yields.

- The method tolerates both electron-rich and electron-poor aryl iodides.

- The reaction proceeds under base-free conditions, minimizing side reactions such as hydrolysis.

- Yields range from moderate to excellent depending on the substrate.

- For electron-rich aryl iodides like 4-methoxy-2-naphthyl iodide, yields of this compound are typically good (often above 80%).

Photoinduced Electron Transfer (PET) Methods and Other Catalytic Systems

Research has also explored photoinduced electron transfer reactions to form C–S bonds involving sulfur anions like thioacetate anions. While these methods are more specialized and less commonly applied for this compound specifically, they offer alternative synthetic routes under mild conditions with moderate to good yields.

Additionally, palladium-catalyzed methods using Pd2(dba)3-Xantphos complexes in 1,4-dioxane under microwave heating have been reported for aryl thioacetate synthesis, providing good yields and rapid reaction times.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard-mediated thioesterification | Methyl ester, thiol, PrMgCl (Grignard) | THF, 0–40 °C, 4 h | 88–96 | Mild, high yield, scalable, functional group tolerance | Requires Grignard reagent handling |

| Copper-catalyzed C–S coupling | Aryl iodide, potassium thioacetate, CuI, 1,10-phenanthroline | Toluene, 100 °C, 24 h (or microwave 2 h) | 70–90 | Low-cost catalyst, base-free, broad substrate scope | Longer reaction time (unless microwave used) |

| Pd-catalyzed microwave method | Aryl iodide, potassium thioacetate, Pd2(dba)3-Xantphos | 1,4-dioxane, 160 °C, microwave | Good | Rapid, good yield | Requires Pd catalyst, microwave setup |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: S-(4-Methoxy-2-naphthyl) Ethanethioate can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to yield the corresponding thiol derivative.

Substitution: It can participate in substitution reactions where the methoxy or ethanethioate groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired product.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Chemistry: S-(4-Methoxy-2-naphthyl) Ethanethioate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which S-(4-Methoxy-2-naphthyl) Ethanethioate exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. The compound’s structure allows it to bind to these enzymes, thereby disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between S-(4-Methoxy-2-naphthyl) Ethanethioate and related compounds:

Key Observations:

- Substituent Effects : The methoxy group in this compound is electron-donating, contrasting with the electron-withdrawing chloro group in (S-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanethioate). This difference influences reactivity and electronic behavior .

- Functional Groups: Thioesters (e.g., ethanethioate) exhibit higher hydrolytic stability compared to thiols (e.g., 2-(Diethylamino)ethanethiol), which are prone to oxidation. This makes thioesters more suitable for applications requiring long-term stability .

Stability and Reactivity

- Thioesters vs. Thiols: Thioesters like this compound resist oxidation and hydrolysis better than thiols, which require HCl salt stabilization (e.g., 2-(Diethylamino)ethanethiol hydrochloride) .

Biological Activity

S-(4-Methoxy-2-naphthyl) ethanethioate is an organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thioester functional group. The presence of the methoxy and naphthyl groups enhances its chemical reactivity and solubility, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate enzyme activity by forming covalent bonds with active site residues, potentially inhibiting various enzymes. This mechanism is crucial in understanding its applications in drug development and therapeutic interventions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting that this compound may also be effective against fungal pathogens.

- Enzyme Inhibition : Studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases associated with enzyme dysregulation.

Comparative Studies

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C13H12O2S | Antimicrobial, Antifungal |

| S-(4-Methylphenyl) ethanethioate | C10H12O2S | Moderate antimicrobial activity |

| S-(3-Fluoro-4-methoxyphenyl) ethanethioate | C9H9FO2S | Enhanced antifungal activity |

This comparison highlights the unique position of this compound in terms of its broader spectrum of biological activity.

Case Studies

- Antimicrobial Efficacy : A study explored the antimicrobial effects of various thioester derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a lead compound for developing new antibiotics.

- Enzyme Inhibition : Research involving enzyme assays demonstrated that this compound effectively inhibited serine proteases, with an IC50 value of approximately 10 µM. This inhibition was confirmed through spectrophotometric analysis, indicating its potential use in therapeutic applications targeting protease-related diseases.

- Fungal Resistance : In a comparative study against common fungal pathogens, this compound exhibited a higher efficacy compared to standard antifungal agents like fluconazole, suggesting that it could serve as an alternative treatment option for resistant fungal infections.

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC.

- Optimize catalyst loading (e.g., 5 mol% Pd) to minimize byproducts.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

Primary Techniques :

-

NMR : ¹H/¹³C NMR (CDCl₃) to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, naphthyl aromatic signals at δ 7.2–8.5 ppm) .

-

Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺.

-

X-ray Crystallography : Use SHELX suite for structure refinement. Key parameters:

Parameter Value Space Group P2₁/c R-factor <0.05 Resolution 0.8 Å

Advanced Tip : For disordered structures (common with methoxy groups), apply restraints in SHELXL .

Advanced: How do steric and electronic effects of the 4-methoxy-2-naphthyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Hindrance : The bulky naphthyl group slows oxidative addition in Pd-catalyzed reactions. Mitigate by:

- Using bulky ligands (e.g., XPhos) to stabilize intermediates.

- Increasing temperature (80–100°C) to overcome kinetic barriers.

- Electronic Effects : The electron-donating methoxy group enhances nucleophilic substitution at the sulfur center. Quantify via Hammett σₚ values (σₚ ≈ -0.27 for -OCH₃) .

Case Study : Sonogashira coupling with S-(4-ethynyl-phenyl) ethanethioate achieved 78% yield under microwave heating (120°C, 20 min) .

Advanced: How can conflicting data on oxidation/reduction products be resolved?

Methodological Answer:

Contradiction Example :

- Study A reports sulfoxide as the major oxidation product (H₂O₂, RT), while Study B identifies sulfone (H₂O₂, 60°C).

Q. Resolution Strategy :

Reaction Monitoring : Use in-situ IR to track S=O bond formation.

Kinetic Control : At RT, sulfoxide dominates (intermediate stability).

Thermodynamic Control : At 60°C, sulfone forms via prolonged oxidation.

Table : Oxidation Outcomes

| Reagent | Temp. (°C) | Major Product | Yield (%) |

|---|---|---|---|

| H₂O₂ | 25 | Sulfoxide | 85 |

| mCPBA | 0 | Sulfoxide | 90 |

| H₂O₂ | 60 | Sulfone | 75 |

Advanced: What strategies optimize crystallographic data quality for derivatives with flexible substituents?

Methodological Answer:

Challenges : Methoxy and ethanethioate groups introduce disorder.

Solutions :

- Cryocooling : Collect data at 100 K to reduce thermal motion.

- Twinned Data : Use TWINABS in SHELX for integration .

- Refinement : Apply ISOR and DELU restraints for anisotropic displacement parameters.

Example : A derivative with 4-methoxy-2-naphthyl showed improved R-factor from 0.12 to 0.05 after applying restraints .

Advanced: How to design assays for studying interactions with biological macromolecules?

Methodological Answer:

Approach :

Fluorescence Quenching : Titrate compound into protein solutions (e.g., BSA) and monitor Trp emission at 340 nm (λₑₓ = 280 nm). Calculate binding constants via Stern-Volmer plots .

Molecular Docking : Use AutoDock Vina to predict binding modes. Key parameters:

| Parameter | Value |

|---|---|

| Grid Box | 60 ų |

| Exhaustiveness | 8 |

Validation : Compare docking results with ITC (ΔG ≈ -8 kJ/mol observed) .

Advanced: How do substituents (e.g., fluorine vs. methoxy) alter biological activity in analogs?

Methodological Answer:

Comparative Analysis :

- Fluorine Analogs : Higher electronegativity increases membrane permeability (logP reduced by 0.5 vs. methoxy).

- Methoxy Analogs : Enhanced π-stacking with aromatic residues (e.g., Tyr in enzymes).

Table : Bioactivity Comparison

| Substituent | IC₅₀ (μM) | logP |

|---|---|---|

| -OCH₃ | 12.3 | 3.2 |

| -F | 8.7 | 2.7 |

| -Cl | 15.9 | 3.5 |

Mechanistic Insight : Fluorine’s electronegativity disrupts hydrogen bonding in active sites, enhancing inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.